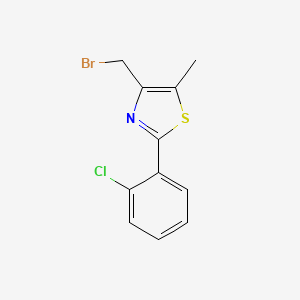
4-Bromomethyl-2-(2-chlorophenyl)-5-methylthiazole
Übersicht
Beschreibung
4-Bromomethyl-2-(2-chlorophenyl)-5-methylthiazole, also known as BMCT, is an organic compound with a molecular formula of C10H7BrClNS. It has a molar mass of 290.08 g/mol and a melting point of 86 °C. BMCT is a synthetic compound that is used in a variety of scientific research applications, including in the field of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Environmental Impact of Chlorinated Compounds:
- Chlorophenols, which share the chlorinated aromatic component with the queried compound, have been extensively reviewed for their environmental impact, particularly in aquatic environments. The review by Krijgsheld and Gen (1986) highlights the moderate toxicity of chlorophenols to both mammalian and aquatic life, with considerations on persistence and bioaccumulation factors in environmental settings (Krijgsheld & Gen, 1986).
Biological Activities of Thiazole Derivatives:
- Thiazole derivatives, related to the thiazole ring present in the queried compound, are noted for a broad range of biological activities. Ohloblina (2022) discusses the antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities of 1,2,4-triazole derivatives, indicating the potential for thiazole derivatives to exhibit similar biological properties (Ohloblina, 2022).
Chemical Synthesis and Transformations:
- The review by Abdurakhmanova et al. (2018) covers the synthesis and chemical transformations of 4-phosphorylated 1,3-azoles, including thiazoles. This research demonstrates the chemical versatility and the range of synthetic methodologies available for modifying and utilizing thiazole derivatives in organic synthesis (Abdurakhmanova et al., 2018).
Degradation of Chlorinated Compounds:
- Research on the degradation of chlorinated phenols by zero-valent iron and bimetal systems, as reviewed by Gunawardana et al. (2011), may offer insights into environmental remediation techniques that could be applicable to the breakdown of similar chlorinated thiazole compounds (Gunawardana et al., 2011).
Eigenschaften
IUPAC Name |
4-(bromomethyl)-2-(2-chlorophenyl)-5-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClNS/c1-7-10(6-12)14-11(15-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPWLFORZPYOJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromomethyl-2-(2-chlorophenyl)-5-methylthiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




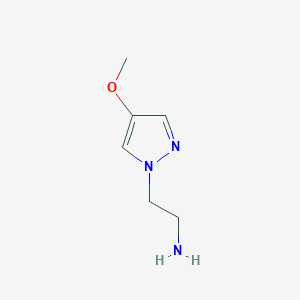
![2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol](/img/structure/B1405103.png)
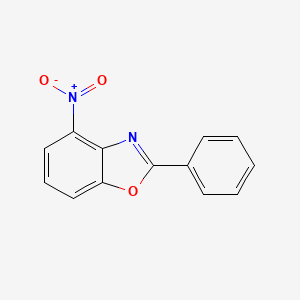

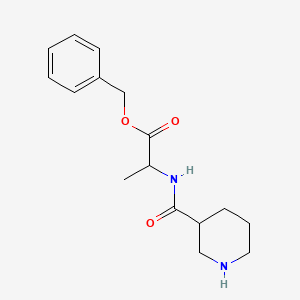
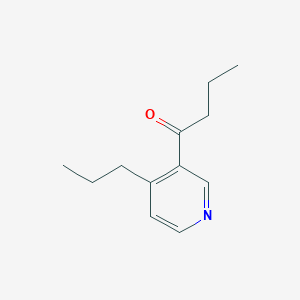
![4-[(3-Phenylmethoxyphenoxy)methyl]benzoic acid](/img/structure/B1405111.png)
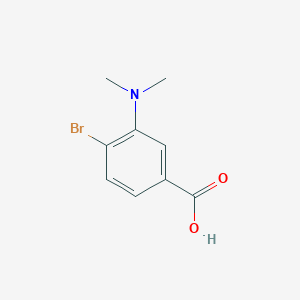

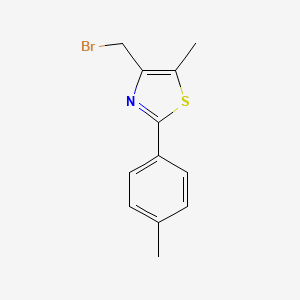
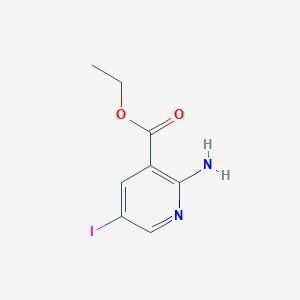

![4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B1405119.png)